molecular formula C9H18O3 B13749601 Propylene glycol 2-hexanoate CAS No. 29592-92-5

Propylene glycol 2-hexanoate

Cat. No.: B13749601
CAS No.: 29592-92-5
M. Wt: 174.24 g/mol
InChI Key: PWNFTZZOSNXDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Propylene (B89431) Glycol Ester Research

Propylene glycol esters represent a broad class of compounds synthesized from propylene glycol, a diol, and various carboxylic acids. The academic study of these esters encompasses a wide range of molecular weights and properties, depending on the fatty acid chain length attached to the propylene glycol backbone. Research in this area often focuses on the synthesis and characterization of mono- and di-esters of propylene glycol. researchgate.net

The synthesis of these esters is a primary focus of academic inquiry. Methodologies explored in the literature include direct esterification, often under specific catalytic conditions. For instance, studies have detailed the synthesis of mixed propylene glycol diesters using a zinc oxide (ZnO) catalyst, investigating optimal reaction conditions such as temperature, molar ratios of reactants, and catalyst concentration to maximize product yield. researchgate.net Another significant trajectory in the synthesis of propylene glycol esters is the use of biocatalysis. Enzymatic esterification, employing lipases, has been investigated as a method to produce these compounds under milder conditions, often in solvent-free systems. vdu.ltresearchgate.net This approach is part of a broader trend in green chemistry, aiming for more sustainable and efficient chemical production. The enzymatic resolution of propylene glycol ethers and their derivatives to produce enantiomerically pure compounds is also an area of advanced research, highlighting the stereochemical complexity of these molecules. google.com

Overview of Scholarly Research Trajectories

Scholarly research related to propylene glycol 2-hexanoate and its close chemical relatives has followed several distinct trajectories, primarily focusing on synthesis optimization and analytical characterization.

Synthesis Research: The primary method for producing propylene glycol esters is through the esterification of propylene glycol with a corresponding carboxylic acid, in this case, hexanoic acid. evitachem.com Academic studies have explored optimizing these reactions. Research into the synthesis of similar propylene glycol diesters has identified optimal conditions for esterification, achieving high yields. researchgate.net For example, using a ZnO catalyst for the synthesis of mixed diesters, optimal conditions were found to be a temperature of 110-120°C and a reaction time of 3.5-4 hours, resulting in yields of 88% to 90%. researchgate.net

Enzymatic synthesis represents a modern and significant research avenue. Studies on the lipase-catalyzed synthesis of various esters, including those of propylene glycol, aim to determine the ideal parameters to achieve high conversion rates. vdu.lt Research on the enzymatic synthesis of ethyl hexanoate (B1226103), for instance, employed response surface methodology (RSM) to find that a temperature of ~49°C, a specific alcohol-to-acid ratio, and a defined enzyme loading could yield a predicted conversion of over 90%. researchgate.net This type of kinetic and optimization study is central to making biocatalytic processes viable for industrial application.

Table 1: Selected Research Findings on Propylene Glycol Ester Synthesis
Ester TypeSynthesis MethodCatalystKey ParametersResult/YieldReference
Mixed Propylene Glycol DiestersChemical EsterificationZnOTemperature: 110-120°C; Time: 3.5-4 hours; Catalyst: 1.2-1.6 wt.%88-90% yield researchgate.net
Propylene Glycol MonolaurateEnzymatic EsterificationLipase (B570770)Microwave irradiationIntensified reaction rates studied researchgate.net
α-Propylene Glycol (9Z)-octadecenoateEnzymatic EsterificationLipolase® 100LSolvent-free systemOptimum reaction conditions investigated vdu.lt

Analytical Methodologies: The accurate analysis and quantification of propylene glycol esters are critical for research and quality control. The predominant analytical technique reported in scholarly literature is gas chromatography (GC). cdc.govnih.gov Various GC configurations are used, often involving a flame ionization detector (FID) or mass spectrometry (MS) for detection and quantification. cdc.gov Sample preparation is a crucial step and typically involves derivatization to form more volatile esters prior to GC analysis. cdc.govfao.org The use of internal standards is necessary for accurate quantification. cdc.gov High-resolution proton nuclear magnetic resonance (NMR) spectroscopy has also been noted as a potential method for identifying and quantifying propylene glycol in samples without requiring pretreatment. cdc.gov

Table 2: Analytical Methods for Propylene Glycol and its Esters
TechniqueDetectorSample PreparationKey FeaturesReference
Gas Chromatography (GC)Flame Ionization Detector (FID) or Mass Spectrometry (MS)Derivatization (esterification), extractionPreferred method due to accuracy and ease of sample prep. cdc.gov cdc.govfao.org
Capillary Gas ChromatographyElectron Capture Detector (ECD)Acidification, esterification, extractionSuccessfully used for propylene glycol detection. cdc.gov cdc.gov
High-Resolution Proton NMR SpectroscopyN/ANo pretreatment requiredRapid results; detected propylene glycol at 1 ppm in CSF. cdc.gov cdc.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29592-92-5

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

1-hydroxypropan-2-yl hexanoate

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-9(11)12-8(2)7-10/h8,10H,3-7H2,1-2H3

InChI Key

PWNFTZZOSNXDLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC(C)CO

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of Propylene Glycol 2 Hexanoate

Direct Esterification Approaches

Direct esterification is a fundamental and widely practiced method for producing propylene (B89431) glycol esters. fao.orgchemicalmarketanalytics.com This process involves the reaction of propylene glycol with a fatty acid, in this case, hexanoic acid, to form the corresponding ester and water as a byproduct. google.com

Catalytic Systems for Enhanced Synthesis

To enhance the rate and yield of the esterification reaction, various catalytic systems are employed. Acid catalysts are commonly used to protonate the carbonyl oxygen of the hexanoic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of propylene glycol.

Commonly utilized homogeneous acid catalysts include sulfuric acid and p-toluenesulfonic acid. google.com While effective, these catalysts can present challenges in terms of separation from the product mixture and potential for side reactions.

Heterogeneous catalysts offer advantages in terms of easy separation and reusability. Solid acid catalysts, such as ion-exchange resins like Amberlyst-35, have been investigated for the synthesis of similar esters, demonstrating high activity and selectivity. researchgate.net For instance, in the esterification of propylene glycol monomethyl ether with acetic acid, a macroporous ion-exchange resin was found to be an effective catalyst. researchgate.net Another example is the use of a solid acidic catalyst (SO42−/TiO2) for the synthesis of propylene glycol methyl ether acetate (B1210297) (PGMEA), which showed high stability and performance. mdpi.com

Double metal cyanide (DMC) catalysts, typically composed of a zinc hexacyanocobaltate, are also being explored. mdpi.com These catalysts are known for their high activity in various organic reactions. mdpi.com Bifunctional ruthenium catalysts have also been studied for the dehydrogenative/dehydrative coupling of diols like ethylene (B1197577) glycol to form polyesters, a process that shares mechanistic similarities with esterification. acs.org

The choice of catalyst can significantly influence the reaction conditions and the final product composition. Research continues to focus on developing more efficient, selective, and environmentally benign catalytic systems for the synthesis of propylene glycol 2-hexanoate.

Reaction Kinetics and Process Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically investigated include temperature, reactant molar ratio, and catalyst loading.

Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to undesirable side reactions or catalyst degradation. For instance, in the enzymatic synthesis of similar esters, an optimal temperature is often observed, beyond which the enzyme activity decreases due to denaturation. researchgate.net In the synthesis of propylene glycol methyl ether acetate (PGMEA), the reaction rate was observed to increase with temperatures ranging from 60 to 100°C. mdpi.com

Molar Ratio of Reactants: The stoichiometry of the reaction between propylene glycol and hexanoic acid is 1:1. However, to shift the reaction equilibrium towards the product side, an excess of one reactant is often used. The effect of the initial molar ratio of reactants on the reaction rate and equilibrium yield is a critical aspect of process optimization. Studies on similar esterification reactions have shown that increasing the molar ratio of one reactant to a certain point can significantly improve the conversion of the other. researchgate.net However, an excessive amount of one substrate can sometimes lead to inhibition of the catalyst. researchgate.net

Catalyst Loading: The concentration of the catalyst also plays a significant role. An increase in catalyst loading generally leads to a faster reaction rate. However, beyond a certain point, the increase in rate may become less pronounced, and economic considerations come into play. researchgate.net

Removal of Water: The removal of water, a byproduct of the esterification reaction, is essential to drive the reaction to completion. This is often achieved by techniques such as azeotropic distillation or the use of dehydrating agents. preprints.org

Kinetic modeling is a valuable tool for understanding the reaction mechanism and optimizing the process. Models such as the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hogen-Watson (LHHW) can be used to fit experimental data and determine the rate-controlling step. researchgate.net For example, in the esterification of propylene glycol monomethyl ether and acetic acid, the LHHW model was found to best describe the reaction kinetics, indicating that the surface reaction was the controlling process. researchgate.net

Parameter General Effect on Esterification Research Findings on Similar Ester Syntheses
Temperature Increases reaction rate. Optimal temperatures observed to prevent side reactions or catalyst denaturation. mdpi.comresearchgate.net
Molar Ratio Excess of one reactant can increase conversion. Can lead to substrate inhibition at very high ratios. researchgate.netresearchgate.net
Catalyst Loading Increases reaction rate up to a certain point. Economic and mass transfer limitations can occur at high loadings. researchgate.net
Water Removal Drives equilibrium towards product formation. Essential for achieving high yields. preprints.org

Transesterification Methodologies

Transesterification is an alternative and commercially significant route for the production of propylene glycol esters. fao.orgchemicalmarketanalytics.com This process involves the reaction of propylene glycol with an ester of hexanoic acid, typically a methyl or ethyl ester, to yield this compound and a low-boiling alcohol as a byproduct. google.com A key advantage of this method is that the removal of the alcohol byproduct can effectively drive the reaction to completion. google.com

This method can also be performed by reacting triglycerides with propylene glycol. google.com This interesterification reaction is often carried out at high temperatures (350° to 450° F) using a catalyst like sodium hydroxide (B78521). google.com The resulting product is a mixture that includes propylene glycol mono- and diesters, as well as monoglycerides (B3428702) and diglycerides. google.com

Catalysts are crucial for facilitating the transesterification reaction. While alkaline catalysts like sodium hydroxide are common, other catalysts such as carbonate salts (e.g., Na2CO3, K2CO3, Cs2CO3) and titanium isopropoxide have been shown to be effective for similar transesterification reactions. google.com For instance, potassium carbonate has been found to efficiently catalyze the transesterification between methyl-2-ethylhexanoate and triethylene glycol. google.com

The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the yield of the desired monoester. The process may be followed by purification steps, such as molecular distillation, to separate the monoesters from other components in the reaction mixture. fao.org

Novel Synthetic Routes and Precursor Chemistry

Beyond traditional chemical methods, research is exploring novel synthetic pathways for this compound, with a strong emphasis on enzymatic and stereoselective approaches that offer greater specificity and sustainability.

Enzymatic Synthesis Strategies

Enzymatic synthesis, particularly using lipases, has emerged as a promising green alternative for the production of propylene glycol esters. google.com Lipases are biocatalysts that can effectively catalyze esterification and transesterification reactions under mild conditions, often with high regioselectivity and enantioselectivity. researchgate.net

Commonly Used Lipases: A frequently used lipase (B570770) for this purpose is the immobilized lipase B from Candida antarctica (often known by its commercial name, Novozym 435). google.compreprints.orgtuhh.de Other lipases, such as those from Pseudomonas cepacia and Penicillium camembertii, have also been successfully employed for the synthesis of various fatty acid esters. dss.go.th

Reaction Systems: The enzymatic synthesis can be carried out in organic solvents or in solvent-free systems. researchgate.net Solvent-free systems are particularly attractive from an environmental and economic perspective. researchgate.net Deep eutectic solvents (DES) are also being investigated as novel reaction media that can be derived from non-toxic and renewable resources. tuhh.de

Process Optimization: Similar to chemical synthesis, the efficiency of enzymatic synthesis is influenced by several factors:

Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for lipase-catalyzed reactions is typically in the range of 40-60°C. researchgate.netdss.go.th

Substrate Concentration: The molar ratio of propylene glycol to hexanoic acid is a critical parameter. High concentrations of either substrate can sometimes lead to enzyme inhibition. researchgate.netresearchgate.net

Water Activity: In esterification reactions, the water produced can hydrolyze the ester product, shifting the equilibrium back towards the reactants. Therefore, controlling the water activity in the reaction medium is crucial for achieving high yields. dss.go.th

Enzyme Immobilization: Immobilizing the lipase on a solid support can enhance its stability and allow for easier separation and reuse, which is a significant advantage for industrial applications. researchgate.netmdpi.com

Parameter Effect on Enzymatic Synthesis Example from Literature
Enzyme Source Influences selectivity and activity. Candida antarctica lipase B (Novozym 435) is widely used and effective. google.compreprints.org
Reaction Medium Affects enzyme stability and substrate solubility. Solvent-free systems and deep eutectic solvents are being explored as green alternatives. researchgate.nettuhh.de
Temperature Optimal temperature maximizes rate without causing denaturation. Typically 40-60°C for many lipase-catalyzed reactions. researchgate.netdss.go.th
Water Activity Low water activity favors ester synthesis over hydrolysis. Control of water content is essential for high conversion. dss.go.th
Enzyme Immobilization Improves stability and reusability. A key strategy for industrial application of biocatalysts. researchgate.netmdpi.com

Stereoselective Synthesis Considerations

Propylene glycol is a chiral molecule, existing as two enantiomers: (R)-propylene glycol and (S)-propylene glycol. wikipedia.org Consequently, this compound can also exist in two enantiomeric forms: (R)-1-hydroxypropan-2-yl hexanoate (B1226103) and (S)-1-hydroxypropan-2-yl hexanoate. The stereochemistry of the starting propylene glycol will determine the stereochemistry of the final product.

The synthesis of a specific stereoisomer of this compound requires a stereoselective synthetic approach. This can be achieved in two main ways:

Using an Enantiomerically Pure Starting Material: The most straightforward method is to start with an enantiomerically pure form of propylene glycol. (S)-Propylene glycol can be produced through biotechnological routes, such as fermentation processes. wikipedia.org Using (S)-propylene glycol in the esterification reaction will yield (S)-propylene glycol 2-hexanoate.

Enzymatic Kinetic Resolution: Lipases often exhibit enantioselectivity, meaning they can preferentially react with one enantiomer in a racemic mixture. This property can be exploited in a process called kinetic resolution. By reacting a racemic mixture of propylene glycol with hexanoic acid in the presence of an enantioselective lipase, one enantiomer will be esterified at a much faster rate than the other. This allows for the separation of the unreacted enantiomer of propylene glycol from the esterified product, thus achieving a separation of the enantiomers.

The development of stereoselective synthetic methods is important for applications where the biological activity or physical properties of the individual enantiomers of this compound may differ.

Advanced Analytical Characterization of Propylene Glycol 2 Hexanoate

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Propylene (B89431) glycol 2-hexanoate from complex mixtures, such as reaction byproducts or commercial formulations, enabling its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like Propylene glycol 2-hexanoate. The method provides both separation based on retention time and structural information from the mass spectrum. cdc.gov In a typical analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. A cyanopropyl-based thin film column can provide excellent resolution for propylene glycol derivatives. gcms.cz The column separates components based on their boiling points and interactions with the stationary phase.

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are detected based on their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint that is crucial for structural elucidation.

For this compound (molecular weight: 174.24 g/mol ), the mass spectrum is predicted to show several characteristic ions. The molecular ion peak ([M]⁺) at m/z 174 may be observed, though it can be weak for esters. Key fragmentation pathways include:

McLafferty Rearrangement: A characteristic rearrangement for esters, which would result in a prominent peak at m/z 116, corresponding to the enol form of hexanoic acid.

Acylium Ion Formation: Cleavage of the ester bond can produce a hexanoyl acylium ion ([C₅H₁₁CO]⁺) at m/z 99, which is often a stable and abundant fragment for hexanoate (B1226103) esters.

Propylene Glycol Fragments: Loss of the hexanoyl group can lead to fragments corresponding to the propylene glycol moiety. A key fragment would be [C₃H₇O]⁺ at m/z 59, arising from the cleavage and rearrangement of the propan-2-ol portion. Another expected peak is at m/z 45, corresponding to [C₂H₅O]⁺.

General GC-MS methods have been successfully employed for the identification of propylene glycol monoesters of fatty acids in various samples, underscoring the technique's utility. kemdikbud.go.id

Table 1: Predicted GC-MS Fragmentation Data for this compound

Mass-to-Charge (m/z)Predicted Fragment IonFragmentation Pathway
174[C₉H₁₈O₃]⁺Molecular Ion ([M]⁺)
116[C₆H₁₂O₂]⁺McLafferty Rearrangement
99[C₅H₁₁CO]⁺Acylium Ion
71[C₅H₁₁]⁺Alkyl fragment from hexanoyl group
59[C₃H₇O]⁺Propylene glycol fragment
43[C₃H₇]⁺Alkyl fragment from hexanoyl group

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally labile compounds and is well-suited for the separation of propylene glycol esters. shodexhplc.com For this compound, a reverse-phase HPLC method is typically employed.

In this setup, a nonpolar stationary phase, such as a C8 or C18 silica-based column, is used with a polar mobile phase. A common mobile phase would be a gradient of acetonitrile (B52724) and water. researchgate.net As the sample passes through the column, this compound is separated from more polar components (like free propylene glycol) and less polar components (like propylene glycol dihexanoate).

Because this compound lacks a strong chromophore, standard UV detection at low wavelengths (~210 nm) can be used but may lack sensitivity. researchgate.net More universal detectors are often preferred for quantitative analysis. These include:

Evaporative Light Scattering Detector (ELSD): This detector is sensitive to any analyte that is less volatile than the mobile phase, making it ideal for esters.

Charged Aerosol Detector (CAD): Similar to ELSD, CAD offers near-universal response for non-volatile and semi-volatile analytes.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, allowing for both quantification and confirmation of the analyte's identity. researchgate.net

HPLC methods have been developed for the analysis of similar compounds, such as propylene glycol monocaprylate, demonstrating the technique's applicability for ensuring purity and proper identification. shodexhplc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Applications

A ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum would show distinct signals for the protons on the propylene glycol backbone and those on the hexanoate chain. The expected chemical shifts (in ppm, relative to TMS) are based on established values for similar structural motifs. oregonstate.educsustan.edu

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Hₐ (CH₃-CH)~ 0.90Triplet (t)3H
Hₑ (CH-O-C=O)~ 5.0 - 5.1Sextet or Multiplet (m)1H
Hf (CH₃-CH-O)~ 1.25Doublet (d)3H
Hc, Hₐ (-(CH₂)₃-)~ 1.2 - 1.4Multiplet (m)4H
Hₐ (-CH₂-C=O)~ 2.30Triplet (t)2H
Hₐ (CH₂-OH)~ 3.5 - 3.7Doublet (d)2H
Hₐ (-OH)~ 2.0 - 2.5 (variable)Broad Singlet (br s)1H

The proton on the secondary carbon bearing the ester group (He) is significantly deshielded and appears far downfield. The protons on the primary carbon bearing the hydroxyl group (Hg) are also deshielded. The remaining signals correspond to the aliphatic protons of the hexanoate chain and the methyl group of the propylene glycol backbone.

Carbon-13 NMR (¹³C NMR) Applications

A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Due to the molecule's asymmetry, all nine carbon atoms of this compound are expected to be unique and produce distinct signals. The chemical shifts are influenced by the electronegativity of attached atoms, with carbons bonded to oxygen appearing at lower field. libretexts.org

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~ 173 - 175
CH-O (Ester-linked)~ 72 - 74
CH₂-OH (Hydroxyl-linked)~ 65 - 67
CH₂-C=O~ 34 - 36
-CH₂-CH₂-CH₂-~ 31 - 32
-CH₂-CH₂-C=O~ 24 - 26
CH₃-CH~ 16 - 18
CH₃-CH₂~ 13 - 15
-CH₂-CH₃~ 22 - 23

The carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield. The two carbons of the propylene glycol backbone attached to oxygen (CH-O and CH₂-OH) are also found downfield, followed by the carbons of the hexanoate aliphatic chain.

Advanced 2D NMR Techniques

While 1D NMR provides essential data, 2D NMR techniques are often required for unambiguous assignment of all signals and to confirm the exact connectivity of the molecule, which is especially important for distinguishing between isomers like the 1-hexanoate and 2-hexanoate.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between adjacent protons, for example, confirming the entire sequence of protons within the hexanoate chain and the connectivity between the methine (CH) and both the methyl (CH₃) and methylene (B1212753) (CH₂OH) groups of the propylene glycol unit.

HSQC or HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s) whose shifts are already known from the ¹H NMR spectrum.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups within the this compound molecule. Both techniques probe the vibrational modes of chemical bonds, but due to different selection rules, they often provide complementary information. uoh.edu.iq

FTIR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For this compound, key functional groups produce characteristic absorption bands. The most prominent is the strong absorption from the ester carbonyl (C=O) stretch, typically observed in the 1735-1750 cm⁻¹ region. uoh.edu.iq The presence of a free hydroxyl (-OH) group from the propylene glycol backbone results in a broad absorption band in the 3200-3600 cm⁻¹ range. The C-O stretching vibrations of the ester and alcohol moieties produce strong signals in the fingerprint region, between 1000 and 1300 cm⁻¹. uoh.edu.iq Aliphatic C-H stretching vibrations from the hexanoyl chain and the propylene glycol backbone are expected in the 2850-3000 cm⁻¹ region.

Raman spectroscopy detects the inelastic scattering of monochromatic light. While the hydroxyl group provides a relatively weak Raman signal, the carbonyl group and the C-C backbone of the alkyl chain are good Raman scatterers. Raman spectroscopy can be particularly useful for studying the conformational properties of the molecule in different physical states (solid, liquid) or environments. For instance, changes in the skeletal vibrations in the low-frequency region can indicate different rotational isomers (conformers).

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected FTIR Wavenumber (cm⁻¹)Expected Raman Shift (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)Weak
C-H (Alkyl)Stretching2850-3000 (strong)2850-3000 (strong)
C=O (Ester)Stretching1735-1750 (strong)~1735 (moderate)
C-O (Ester/Alcohol)Stretching1000-1300 (strong)Moderate
CH₂ / CH₃Bending1375-1465 (moderate)1375-1465 (moderate)

This table is generated based on established vibrational frequencies for functional groups found in similar ester and alcohol compounds. uoh.edu.iqnih.govnist.gov

Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS, Tandem MS)

Advanced mass spectrometry (MS) techniques are indispensable for the definitive identification and structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (C₉H₁₈O₃), the expected exact mass can be calculated with high precision, enabling its differentiation from other compounds with the same nominal mass but different elemental compositions. nih.gov

Tandem Mass Spectrometry (MS/MS) , or collision-induced dissociation (CID), offers deeper structural insights by fragmenting a selected precursor ion (e.g., the molecular ion, [M+H]⁺, or [M+Na]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the ester linkage and along the propylene glycol backbone. Key fragmentation pathways would include:

Neutral loss of the hexanoic acid moiety or parts of it.

Cleavage of the C-O bond of the ester, leading to a hexanoyl cation (m/z 117) or a fragment representing the protonated propylene glycol backbone.

Fragmentation of the propylene glycol backbone, such as the loss of a water molecule from the protonated parent molecule.

The fragmentation pattern helps to confirm the connectivity of the atoms and can distinguish between isomers, such as propylene glycol 1-hexanoate and this compound. For example, the fragmentation of related glycerolipids often involves cyclization of the glycerol (B35011) backbone after the loss of a fatty acid residue, a mechanism that could have parallels in the fragmentation of propylene glycol esters. acs.org

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₉H₁₈O₃, Mol. Wt.: 174.24)

Ion DescriptionProposed FormulaPredicted m/z (Monoisotopic)
Protonated Molecule[C₉H₁₈O₃+H]⁺175.1329
Sodium Adduct[C₉H₁₈O₃+Na]⁺197.1148
Hexanoyl Cation[C₆H₁₁O]⁺99.0805
Fragment from loss of water[C₉H₁₆O₂+H]⁺157.1223
Propylene Glycol fragment[C₃H₇O₂]⁺75.0441

This table contains predicted values based on the compound's structure and common fragmentation patterns observed in mass spectrometry. nih.govacs.orghmdb.ca

Derivatization Strategies for Enhanced Analysis

While this compound can be analyzed directly, derivatization is a common strategy employed to enhance its analytical properties, particularly for gas chromatography (GC) and mass spectrometry. cdc.gov Derivatization chemically modifies the analyte to improve its volatility, thermal stability, or detectability. For this compound, the target for derivatization is the free secondary hydroxyl group.

The primary goal of derivatizing this compound is to cap the polar hydroxyl group, which can cause peak tailing in GC analysis and limit volatility. Common strategies include:

Silylation: This is a widely used technique where an active hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective. The resulting TMS ether is more volatile and thermally stable, leading to improved chromatographic peak shape and resolution. hmdb.ca

Acylation: The hydroxyl group can be esterified using an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride, trifluoroacetic anhydride) or an acyl chloride (e.g., benzoyl chloride). tdl.orgnih.govresearchgate.net This creates a diester of propylene glycol, which is less polar and more volatile. Using a fluorinated acylating agent can also enhance detection sensitivity with an electron capture detector (ECD).

Boronate Ester Formation: Reagents like phenylboronic acid or n-butylboronic acid react with the 1,2-diol structure of the parent propylene glycol to form a stable cyclic boronate ester. nih.govoup.com While this compound is a monoester, this strategy would be more applicable for analyzing the parent glycol but less so for the ester itself unless specific reaction conditions are used to target the remaining hydroxyl group in conjunction with another functional group.

The choice of derivatization reagent depends on the analytical matrix, the required sensitivity, and the specific instrumentation being used.

Table 3: Common Derivatization Strategies for Hydroxyl-Containing Compounds like this compound

Derivatization StrategyReagent ExampleDerivative FormedAnalytical Enhancement
SilylationBSTFATrimethylsilyl (TMS) EtherIncreased volatility and thermal stability; improved GC peak shape. hmdb.ca
AcylationBenzoyl ChlorideBenzoate EsterIncreased volatility; allows for UV detection in HPLC or enhanced MS fragmentation. tdl.orgnih.govresearchgate.netnih.gov
AcylationTrifluoroacetic Anhydride (TFAA)Trifluoroacetate EsterIncreased volatility; enhanced sensitivity for Electron Capture Detection (ECD).
Boronate Ester FormationPhenylboronic AcidCyclic Phenylboronate EsterPrimarily for 1,2-diols; increases volatility for GC analysis of the parent glycol. nih.govresearchgate.netnih.gov

Environmental Fate and Biogeochemical Transformations of Propylene Glycol 2 Hexanoate

Microbial Degradation Pathways

The principal mechanism for the microbial breakdown of propylene (B89431) glycol 2-hexanoate is initiated by enzymatic hydrolysis. Esterase enzymes, widely produced by environmental microorganisms, catalyze the cleavage of the ester linkage. nih.govnih.gov This initial step is crucial as it transforms the parent ester into more readily biodegradable components.

Enzymatic Hydrolysis: Propylene Glycol 2-Hexanoate + H₂O stackrel{\text{Esterase}}{\longrightarrow} Propylene Glycol + Hexanoic Acid

Once hydrolyzed, propylene glycol and hexanoic acid are further degraded through distinct microbial pathways under both aerobic and anaerobic conditions.

Under aerobic conditions, both propylene glycol and hexanoic acid are readily biodegradable by a wide variety of microorganisms. hmdb.ca

Propylene Glycol: Numerous bacterial strains, particularly Pseudomonas species, can utilize propylene glycol as a sole carbon and energy source. The degradation pathway typically involves the oxidation of the alcohol groups. Propylene glycol is rapidly mineralized to carbon dioxide and water in soil and aquatic environments, with reported half-lives ranging from 1 to 4 days.

Hexanoic Acid: As a medium-chain fatty acid, hexanoic acid is degraded via the β-oxidation pathway. This metabolic process involves the sequential shortening of the fatty acid chain, producing acetyl-CoA, which then enters the citric acid cycle for complete oxidation. Studies have shown significant aerobic biodegradation of hexanoic acid, with 5-day and 20-day theoretical Biochemical Oxygen Demand (BOD) values reaching 66% and 87%, respectively, using sewage inoculum. nih.gov

In the absence of oxygen, the degradation of the hydrolysis products proceeds at a slower rate, involving different microbial communities and metabolic pathways.

Propylene Glycol: Anaerobic degradation of propylene glycol is well-documented and can be carried out by various microbial consortia, including sulfate-reducing bacteria and methanogenic cultures. The process typically involves fermentation to intermediate products. Under methanogenic conditions, propylene glycol removal efficiencies of over 95% have been achieved. The half-life under anaerobic conditions is estimated to be between 3 to 5 days.

Hexanoic Acid: Anaerobic fermentation of hexanoic acid can lead to the production of shorter-chain fatty acids and methane. The process of chain elongation, where ethanol (B145695) is used as an electron donor to convert acetate (B1210297) to hexanoic acid, can also be reversed under certain conditions, leading to its breakdown. The production and degradation of hexanoic acid are key processes in anaerobic digesters. researchgate.netmdpi.com

The biodegradation of propylene glycol and hexanoic acid results in the formation of several intermediate metabolites.

From Propylene Glycol:

Aerobic conditions: Metabolites include lactate, pyruvate, and acetate.

Anaerobic/Anoxic conditions: Key intermediates identified are propionaldehyde, n-propanol, and propanoic acid.

From Hexanoic Acid:

Metabolism can lead to the formation of hydroxylated derivatives such as 5-hydroxyhexanoic acid and 6-hydroxyhexanoic acid. hmdb.cahmdb.ca Further oxidation can produce dicarboxylic acids like adipic acid. hmdb.ca In some cometabolic processes, hexanoamide has been identified as a transient intermediate. nih.gov

The complete mineralization of this compound relies on the synergistic action of diverse microbial consortia. nih.gov A single microbial species may not possess all the necessary enzymes to degrade the parent compound and its various metabolites.

Initial Hydrolysis: The process begins with extracellular or cell-surface esterases that hydrolyze the ester bond. Hydrolase enzymes, including lipases and other carboxylesterases, are effective in catalyzing this reaction. nih.govgoogle.com

Subsequent Degradation: Following hydrolysis, different microbial populations take over the degradation of propylene glycol and hexanoic acid. For instance, a consortium may consist of bacteria that specialize in fatty acid oxidation and others that are efficient at degrading glycols. nih.govnih.gov The stability and efficiency of degradation are enhanced by these interactions, where the metabolic byproducts of one species can serve as a substrate for another. nih.gov The "BioTiger™" consortium, for example, has been shown to effectively biodegrade hexanoic acid in complex environmental matrices like oil sands tailings. nih.gov

Abiotic Degradation Processes

Abiotic processes, particularly hydrolysis, also contribute to the transformation of this compound in the environment, especially in aquatic systems.

The primary abiotic degradation pathway for this compound is the hydrolysis of its ester bond, a reaction that is significantly influenced by environmental factors such as pH and temperature.

Data Tables

Microbial Degradation Summary of Hydrolysis Products

CompoundConditionKey Microbial Genera/ConsortiaMajor Metabolites/Products
Propylene Glycol AerobicPseudomonas, Alcaligenes, CorynebacteriumLactate, Pyruvate, Acetate, CO₂, H₂O
AnaerobicDesulfovibrio, Methanogenic consortiaPropionaldehyde, n-Propanol, Propanoic acid, Acetate
Hexanoic Acid AerobicCupriavidus, "BioTiger™" consortiumAcetyl-CoA (via β-oxidation), 5-Hydroxyhexanoic acid, Adipic acid
AnaerobicClostridium, Mixed anaerobic digester consortiaShorter-chain fatty acids, Methane, CO₂

Oxidative Transformations in Atmospheric and Soil Environments

Atmospheric Environments: In the atmosphere, the dominant oxidative transformation is the reaction with hydroxyl radicals as described above. The subsequent reactions of the resulting alkyl radicals with molecular oxygen (O₂) would form peroxy radicals (RO₂). These peroxy radicals can then react further, for instance with nitric oxide (NO), to form alkoxy radicals (RO), which can decompose or isomerize, ultimately leading to the formation of smaller, more oxidized compounds such as aldehydes, ketones, and carbon dioxide.

Soil Environments: In soil, the primary transformation pathway for this compound is expected to be biotic, driven by microbial activity. The initial and most critical step is the enzymatic hydrolysis of the ester bond by esterase enzymes, which are common in soil microorganisms. This reaction breaks the compound down into propylene glycol and hexanoic acid.

Propylene Glycol: This product is known to be readily and rapidly biodegradable in soil under both aerobic and anaerobic conditions. cdc.govnih.gov Its half-life in soil is estimated to be between 1 and 5 days, similar to or slightly less than in water. ccme.ca The rate of biodegradation is influenced by factors such as soil temperature, organic carbon content, and nutrient availability. cdc.govnih.gov

Hexanoic Acid: As a simple six-carbon fatty acid, hexanoic acid is also readily biodegradable by soil microorganisms through the beta-oxidation pathway.

Environmental Partitioning, Transport, and Persistence Modeling

Modeling the environmental distribution of this compound relies on its physicochemical properties. While experimental data is scarce, estimations can be made based on its structure. The properties of the ester are significantly different from its parent compound, propylene glycol, leading to different partitioning and transport behaviors.

Table 1: Comparison of Physicochemical Properties

PropertyPropylene GlycolThis compound (Estimated/Experimental)Reference
Molecular FormulaC₃H₈O₂C₉H₁₈O₃ nih.govnih.gov
Log K_ow (Octanol-Water Partition Coefficient)-0.921.8 (Calculated) nih.govnih.gov
Water SolubilityMiscible (1,000,000 mg/L)Practically insoluble or insoluble nih.govcharite.de
Vapor Pressure @ 25°C0.13 mm HgData not available (expected to be low) nih.gov
Henry's Law Constant @ 25°C1.3 x 10⁻⁸ atm-m³/mole (Estimated)Data not available (expected to be low) charite.de

The higher Log K_ow and low water solubility of the ester compared to the parent glycol indicate a greater tendency to associate with organic matter in soil and sediment and a lower mobility in aqueous systems. nih.govnih.gov Its persistence is ultimately limited by its biodegradability, primarily through hydrolysis. nih.gov

Soil and Sediment Interactions

The interaction of this compound with soil and sediment is dictated by its moderate lipophilicity. The soil organic carbon-water (B12546825) partitioning coefficient (K_oc) can be estimated from its octanol-water partition coefficient (Log K_ow). With a calculated Log K_ow of 1.8, this compound is expected to have a K_oc value indicating low to moderate mobility in soil. nih.gov This suggests that, unlike propylene glycol which has a very high mobility, the ester will have a tendency to adsorb to organic matter in soil and sediment. cdc.govcharite.de

This partitioning behavior means that leaching into groundwater is less of a concern compared to highly soluble compounds. However, its residence time in the topsoil layer may be longer, where it will be available for microbial degradation. The primary degradation process remains the hydrolysis to propylene glycol and hexanoic acid, followed by the rapid biodegradation of these daughter products. cdc.gov

Aquatic System Dynamics

Upon entering an aquatic system, this compound is expected to partition between the water column, suspended solids, and sediment due to its low water solubility and moderate Log K_ow. nih.gov It is not expected to be persistent in aquatic environments.

The key transformation processes are:

Hydrolysis: The ester bond is susceptible to chemical hydrolysis, the rate of which is dependent on pH and temperature. Biologically-mediated enzymatic hydrolysis is also a major degradation pathway.

Biodegradation: Following hydrolysis, the resulting propylene glycol and hexanoic acid are readily biodegradable in water under both aerobic and anaerobic conditions. cdc.gov Studies on propylene glycol show its half-life in water is typically 1-4 days under aerobic conditions and 3-5 days under anaerobic conditions. cdc.gov

The Log K_ow of 1.8 suggests a low to moderate potential for bioconcentration in aquatic organisms. nih.gov However, the anticipated rapid metabolism (hydrolysis) of the ester within organisms would likely limit significant bioaccumulation. This contrasts with propylene glycol, which has a very low potential for bioaccumulation. cdc.govnih.gov

Atmospheric Transport Considerations

The potential for long-range atmospheric transport of this compound is considered low. This is based on two main factors:

Volatility: While a measured vapor pressure is not available, its molecular structure (a C9 ester) suggests it has a relatively low volatility, likely classifying it as a semi-volatile organic compound (SVOC). This is in contrast to propylene glycol, which has a low vapor pressure but can still exist in the vapor phase. cdc.gov Low volatility limits the amount of the compound that will enter and remain in the atmosphere in the gas phase.

Atmospheric Lifetime: The primary removal mechanism from the atmosphere is the reaction with hydroxyl radicals. cdc.gov As with propylene glycol, this reaction is expected to be relatively rapid, with an atmospheric half-life likely on the order of hours to a few days. This short lifetime prevents the molecule from being transported over long distances.

Additionally, due to its low water solubility, wet deposition (removal by rain) is expected to be a less efficient removal process compared to highly soluble compounds like propylene glycol. cdc.gov Any portion of the compound adsorbed to atmospheric particulate matter could be removed via wet or dry deposition.

Computational and Theoretical Studies on Propylene Glycol 2 Hexanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for understanding the fundamental electronic properties of a molecule, which in turn dictate its reactivity. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model the electronic structure of organic molecules.

For propylene (B89431) glycol 2-hexanoate, such calculations could provide valuable insights into its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting regions of the molecule susceptible to electrophilic and nucleophilic attack. Furthermore, quantum chemical methods can be used to calculate various molecular descriptors that quantify reactivity, including:

Electron Density Distribution: To identify electron-rich and electron-deficient regions.

Electrostatic Potential Maps: To visualize the charge distribution and predict sites for intermolecular interactions.

Note: The values in this table are for illustrative purposes only, as specific research for propylene glycol 2-hexanoate is not currently available.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of a molecule's dynamic behavior.

In the context of this compound, MD simulations would be invaluable for:

Conformational Analysis: The flexible ester and alkyl chains of this compound can adopt a multitude of conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformers and the energy barriers between them. This is crucial for understanding its physical properties and how it interacts with other molecules.

Prediction of Spectroscopic Properties

Computational chemistry offers methods to predict various spectroscopic properties of molecules, which can be a powerful aid in their identification and characterization.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule's chemical bonds, a theoretical IR spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups, such as the carbonyl (C=O) stretch of the ester, the C-O stretches, and the O-H stretch of the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predicted NMR spectra are instrumental in assigning the signals in an experimental spectrum to specific atoms within the molecular structure, thereby confirming its connectivity.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help in understanding fragmentation patterns observed in experimental mass spectrometry. For instance, the Human Metabolome Database provides a predicted GC-MS spectrum for a related but larger compound, propylene glycol mono- and diesters of fats and fatty acids, illustrating the potential for such predictive tools.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Feature Corresponding Functional Group/Atom
IR Strong absorption around 1735 cm⁻¹ C=O (ester carbonyl) stretch
IR Broad absorption around 3400 cm⁻¹ O-H (hydroxyl) stretch
¹³C NMR Signal around 170-175 ppm C=O (ester carbonyl) carbon
¹H NMR Multiplet signals in specific ppm ranges Protons on the propylene and hexanoate (B1226103) moieties

Note: These are expected characteristic values based on general principles of spectroscopy; specific calculated values for this compound are not available.

Theoretical Modeling of Reaction Mechanisms and Pathways

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, theoretical modeling could be used to study:

Ester Hydrolysis: The breakdown of the ester bond in the presence of an acid or base is a fundamental reaction. Computational modeling could elucidate the step-by-step mechanism, including the formation of tetrahedral intermediates and the energies required for the reaction to proceed.

Oxidation: The hydroxyl group and the alkyl chain are potential sites for oxidation. Theoretical studies could predict the most likely sites of oxidation and the mechanisms by which these reactions occur.

Pyrolysis: While research exists on the pyrolysis of propylene glycol, similar studies on its esters are lacking. Theoretical modeling could predict the thermal decomposition pathways of this compound, identifying the initial bond-breaking events and the subsequent formation of smaller molecules.

Applications and Functional Roles in Industrial and Advanced Materials Science

Role as a Chemical Intermediate in Organic Synthesis

Propylene (B89431) glycol 2-hexanoate, by virtue of its chemical structure containing both an ester and a free hydroxyl group, possesses the potential to act as a valuable chemical intermediate in organic synthesis. The ester linkage can undergo transesterification with other alcohols to produce different hexanoate (B1226103) esters, or it can be hydrolyzed to yield hexanoic acid and propylene glycol. The presence of the secondary alcohol group allows for further reactions, such as esterification to form a diester or oxidation.

While specific large-scale synthetic routes using Propylene glycol 2-hexanoate as a primary intermediate are not widely documented, its parent compound, propylene glycol, is a key precursor in numerous chemical syntheses. For instance, propylene glycol derived from bio-glycerol is used as a starting material for the synthesis of propylene oxide, a significant commodity chemical. rsc.org Similarly, it is a reactant in the synthesis of propylene carbonate, another important industrial chemical. aimspress.com The principles of these reactions underscore the synthetic utility of the propylene glycol backbone present in this compound.

Application as a Plasticizer in Polymer Systems (e.g., PVC, Polyurethane)

This compound functions as a plasticizer, an additive used to increase the flexibility, workability, and durability of polymers. specialchem.com Plasticizers are incorporated into the amorphous regions of a polymer, where they reduce intermolecular forces between the polymer chains, thereby lowering the glass transition temperature (Tg). kinampark.com Polyesters derived from glycols like propylene glycol are known to be effective plasticizers for halogen-containing resins such as polyvinyl chloride (PVC). google.com

The incorporation of a plasticizer into a PVC resin involves several stages, including adsorption of the plasticizer onto the resin particles, followed by penetration and swelling of the particles. kinampark.com The polar groups of the plasticizer then interact with the polar groups on the polymer resin, leading to a plasticized final product with enhanced flexibility. kinampark.com

Research on environmentally friendly plasticizers synthesized from propylene glycol and other renewable materials for use in PVC provides insight into the expected performance. mdpi.com For instance, PVC samples plasticized with these alternative esters demonstrate mechanical properties comparable to those achieved with traditional phthalate (B1215562) plasticizers. mdpi.com Studies on poly(vinyl alcohol) (PVA) films also show that the addition of propylene glycol decreases yield stress and tensile strength while significantly increasing the elongation at break. scispace.com

Table 1: Comparative Mechanical Properties of Plasticized PVC (50 PHR Concentration) This table presents data for a comparable bio-based plasticizer as an example of the performance that can be expected from propylene glycol esters in PVC.

PropertyPVC with Bio-PlasticizerPVC with DEHP (Commercial)PVC with DINP (Commercial)
Tensile Strength (MPa) ~19~19~19
Elongation at Break (%) ~250~250~250
Source: Data derived from research on succinic acid, oleic acid, and propylene glycol-based plasticizers. mdpi.com

The effectiveness of a plasticizer is highly dependent on its compatibility with the host polymer. kinampark.com Compatibility is influenced by the chemical structure of both the plasticizer and the polymer, particularly the ratio of polar to non-polar groups. kinampark.com Esters of propylene glycol, such as the 2-hexanoate, possess a balance of polar (hydroxyl and ester groups) and non-polar (alkyl chain) characteristics, which facilitates their integration into polymer matrices like PVC.

Studies on novel plasticizers derived from propylene glycol confirm their compatibility and effective plasticization with PVC. mdpi.com General chemical compatibility charts indicate that the parent compound, propylene glycol, has good to excellent compatibility with a range of polymers, suggesting that its esters would also blend well.

Table 2: General Compatibility of Propylene Glycol with Various Polymers

PolymerCompatibility Rating
High-Density Polyethylene (HDPE)Recommended
Low-Density Polyethylene (LDPE)Recommended
Polypropylene (PP)Excellent calpaclab.com
Polyethylene Terephthalate Glycol (PETG)Recommended
Polycarbonate (PC)Recommended
Source: Compiled from general chemical compatibility data. calpaclab.comjetlifescience.com

Function as a Solvent in Chemical Formulations

This compound is recognized for its functional use as a solvent and diluent, particularly for flavor and fragrance agents. thegoodscentscompany.com Its parent compound, propylene glycol, is a widely used solvent in the pharmaceutical, cosmetic, food, and personal care industries due to its low toxicity, high stability, and ability to dissolve a wide range of both hydrophilic and lipophilic ingredients. scentspiracy.comallanchem.com

As an ester, this compound offers a more lipophilic character compared to propylene glycol, making it an effective solvent for fragrance oils, essential oils, and other less polar aromatic compounds. thegoodscentscompany.comallanchem.com This property is valuable in creating uniform and stable cosmetic emulsions, personal care products, and flavor concentrates. scentspiracy.comallanchem.com

Emerging Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design and manufacture of chemical products. scholar9.com In this context, this compound and similar compounds are emerging as sustainable alternatives to traditional petrochemical-based products.

A significant application is its potential use as an environmentally friendly plasticizer, replacing phthalates like DEHP and DINP, which have faced regulatory scrutiny. mdpi.com Research has demonstrated that plasticizers synthesized from renewable resources, including propylene glycol, can match the performance of commercial phthalates while offering significantly lower migration rates and a better environmental profile. mdpi.com The development of processes to produce propylene glycol from renewable sources like bio-glycerol further enhances the sustainability credentials of its derivatives. rsc.orgpcimag.com This aligns with the goals of green chemistry to utilize renewable feedstocks and design safer chemicals. researchgate.netmonash.edu The adoption of such bio-based plasticizers is part of a broader industrial trend toward sustainable development and the creation of a circular economy. greenchemistry.school

Enzymatic and Biotechnological Transformations of Propylene Glycol 2 Hexanoate

Enzymatic Hydrolysis by Lipases and Esterases

The primary enzymatic transformation of propylene (B89431) glycol 2-hexanoate is hydrolysis, a reaction that cleaves the ester bond to yield propylene glycol and hexanoic acid. This process is predominantly catalyzed by lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) and esterases. google.comnih.gov These enzymes are widely used in biotechnology due to their ability to function in both aqueous and non-aqueous environments, enabling them to catalyze both hydrolysis and synthesis (esterification) reactions. nih.gov

Understanding the kinetics of the enzyme-substrate interaction is fundamental to optimizing the hydrolysis of propylene glycol 2-hexanoate. Kinetic studies typically focus on determining key parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value indicates the substrate concentration at which the reaction rate is half of Vₘₐₓ, providing insight into the enzyme's affinity for the substrate.

Kinetic models for lipase-catalyzed reactions can be complex. For esterification, a related reaction, the Ping-Pong Bi-Bi mechanism is often employed to describe the process where the enzyme binds sequentially with the two substrates (an alcohol and a fatty acid). instras.comnih.gov This model can also be adapted to understand the kinetics of hydrolysis. The interaction is highly dependent on the three-dimensional structure of the enzyme's active site. dtu.dk

For the hydrolysis of an ester like this compound, the reaction would involve the binding of the ester to the active site, followed by a nucleophilic attack (often involving a catalytic triad (B1167595) of Ser-His-Asp/Glu), leading to the release of the alcohol (propylene glycol) and the acylated enzyme intermediate. This intermediate is then hydrolyzed, releasing the fatty acid (hexanoic acid) and regenerating the free enzyme. The efficiency of this process is influenced by the steric compatibility between the substrate and the enzyme's active site.

Table 1: Representative Kinetic Parameters for Lipase-Catalyzed Reactions Note: Data for the specific substrate this compound is not readily available; this table presents analogous data for lipases acting on similar short-to-medium chain fatty acid esters to illustrate typical kinetic values.

Lipase (B570770) SourceSubstrateKₘ (mM)Vₘₐₓ (μmol/min/mg)Reference
Penicillium simplicissimumLauric Acid~1.8Not specified instras.com
Metagenomic LipasepNP-Butyrate0.067Not specified frontiersin.org
Metagenomic LipasepNP-Palmitate0.068Not specified frontiersin.org

The efficiency and selectivity of this compound hydrolysis are profoundly affected by the choice of enzyme and the conditions under which the reaction is performed. nih.gov

Enzyme Source: Lipases are sourced from a wide variety of microorganisms, including bacteria (Pseudomonas, Bacillus) and fungi (Candida, Rhizomucor, Thermomyces). dtu.dknih.gov Each lipase has a unique structure and optimal operating conditions. For instance, Candida antarctica lipase B (CALB) is a versatile and widely studied enzyme known for its high efficiency in both hydrolysis and esterification reactions. researchgate.net The substrate specificity can vary significantly; some lipases preferentially hydrolyze esters with short-chain fatty acids like hexanoic acid, while others are more active on longer-chain triglycerides. nih.govnih.gov

Reaction Conditions: Several factors must be optimized to achieve maximum catalytic activity and stability:

Temperature: Each enzyme has an optimal temperature for activity. For example, a novel thermophilic esterase, EstD11, showed maximum activity at 60°C. semanticscholar.org Lipases like Thermomyces lanuginosus lipase are known for their thermostability. dtu.dk

pH: The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site, which is crucial for catalysis. Most lipases have optimal activity in the neutral to alkaline range (pH 7-9). semanticscholar.org

Water Activity (a_w): In non-aqueous or low-water systems, water activity is a critical parameter. While water is required for hydrolysis, an excess can lead to enzyme aggregation and reduced activity. In esterification, water is a byproduct, and its removal is necessary to shift the equilibrium toward synthesis. nih.gov

Solvent: For reactions not performed in a purely aqueous medium, the choice of organic solvent can impact enzyme conformation and activity. Hydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface. dtu.dk

Microbial Biotransformation and Biocatalysis

Beyond isolated enzymes, whole microbial cells can be used as biocatalysts for the transformation of this compound. This approach leverages the cell's intact metabolic pathways. The biotransformation would typically begin with extracellular or cell-surface lipases/esterases hydrolyzing the ester into propylene glycol and hexanoic acid. These products are then transported into the cell and assimilated through central metabolic pathways.

Different microbial strains possess distinct metabolic capabilities for utilizing the hydrolysis products.

Propylene Glycol (1,2-Propanediol) Metabolism: Many bacteria, including Escherichia coli, Pseudomonas, and Klebsiella pneumoniae, can metabolize propylene glycol. nih.govasm.org In E. coli, for example, propylene glycol can be oxidized by propanediol (B1597323) oxidoreductase. nih.gov The resulting intermediates can then enter central metabolic pathways like the Krebs cycle. Some bacteria, like Lactobacillus buchneri, can ferment sugars to produce acetate (B1210297) and propylene glycol. researchgate.net

Hexanoic Acid Metabolism: Hexanoic acid, a short-chain fatty acid (SCFA), can be metabolized by a wide range of microorganisms through the β-oxidation pathway. nih.govmdpi.com In this process, the fatty acid is broken down into acetyl-CoA units, which are then channeled into the Krebs cycle for energy production or used as building blocks for other molecules.

The specific pathways and their efficiencies vary significantly between species and even strains, influencing their suitability for biotransformation applications. For instance, soil bacteria have shown the ability to degrade propylene glycol even at low temperatures. nih.gov

Table 2: Microbial Strains and Relevant Metabolic Pathways for Ester Hydrolysis Products

MicroorganismSubstrate MetabolizedKey Pathway / EnzymeReference
Escherichia coliPropylene GlycolPropanediol oxidoreductase nih.gov
Sphingobium sp.Polypropylene GlycolPPG dehydrogenase tandfonline.com
Lactobacillus buchneriLactoseFermentation to Acetate & Propylene Glycol researchgate.net
Various Gut MicrobiotaCarbohydrates/ProteinsFermentation to Short-Chain Fatty Acids nih.govmdpi.com

Metabolic engineering offers powerful tools to enhance the efficiency and redirect the metabolic flux of microorganisms for specific biotransformations. researchgate.netmdpi.com For the conversion of this compound, engineering strategies could focus on several key areas:

Overexpression of Hydrolytic Enzymes: The gene encoding a highly efficient lipase or esterase with specificity for short-chain propylene glycol esters could be introduced and overexpressed in a robust industrial host like E. coli or Saccharomyces cerevisiae. researchgate.net This would enhance the initial and often rate-limiting step of hydrolysis.

Enhancing Uptake and Metabolism: The pathways responsible for metabolizing propylene glycol and hexanoic acid can be optimized. This might involve upregulating the expression of key enzymes (e.g., propanediol oxidoreductase, enzymes of the β-oxidation cycle) or eliminating competing pathways that drain precursors or generate unwanted byproducts. mdpi.com

Building Novel Pathways: Synthetic biology approaches can be used to construct novel pathways to convert the hydrolysis products into valuable target molecules. For example, the propylene glycol backbone could be channeled into the production of other diols or specialty chemicals, while the hexanoic acid could be converted into other fatty acids or derivatives. researchgate.netnih.gov

These engineering strategies allow for the development of microbial "cell factories" tailored for the efficient and specific conversion of propylene glycol esters into desired products.

Novel Enzyme Discovery and Characterization for Propylene Glycol Ester Metabolism

The identification of new, more efficient, and robust enzymes is a continuous goal in biotechnology. The search for novel lipases and esterases capable of metabolizing this compound and similar esters relies on several advanced techniques.

Metagenomics: This approach bypasses the need for microbial cultivation by directly cloning and screening DNA from environmental samples (e.g., soil, compost, marine sediments). nih.govoup.com Function-driven screening involves expressing fragments of metagenomic DNA in a host like E. coli and testing the clones for esterase activity on agar (B569324) plates containing a model substrate. frontiersin.orgresearchgate.net Sequence-driven approaches involve searching metagenomic sequence databases for genes with homology to known lipases or containing conserved motifs characteristic of these enzymes. frontiersin.orgfrontiersin.org This has led to the discovery of many novel lipolytic enzymes from previously uncultured microorganisms. nih.gov

Genome Mining: With the increasing availability of sequenced microbial genomes, it is possible to systematically search for putative lipase and esterase genes bioinformatically. These candidate genes can then be synthesized, expressed, and characterized.

Enzyme Characterization: Once a novel enzyme is identified, it undergoes thorough characterization. This involves determining its substrate specificity (e.g., testing its activity on esters of varying fatty acid chain lengths and alcohol types), optimal temperature and pH, stability in the presence of solvents or detergents, and detailed kinetic analysis. semanticscholar.orgfrontiersin.orgmdpi.com This information is crucial for assessing its potential for industrial applications.

Protein Engineering: Existing enzymes can be improved through rational design or directed evolution. Rational design involves making specific changes to the enzyme's amino acid sequence based on knowledge of its structure and mechanism. Directed evolution involves generating random mutations and screening for variants with enhanced properties, such as improved activity, stability, or altered substrate specificity. nih.gov

These discovery and engineering efforts continually expand the biocatalytic toolbox, providing new and improved enzymes for the efficient transformation of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the optimal spectroscopic methods for confirming the structural integrity of propylene glycol 2-hexanoate?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming ester bond formation and alkyl chain positioning. Infrared (IR) spectroscopy can validate carbonyl (C=O) and ether (C-O-C) functional groups. For quantification, Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity by detecting residual hexanoic acid or propylene glycol .
  • Data Interpretation : Compare spectral peaks to reference libraries (e.g., PubChem, CAS Common Chemistry) and validate against synthesized standards. Note discrepancies in esterification efficiency under varying reaction conditions .

Q. How can researchers mitigate hydrolysis of this compound during storage?

  • Experimental Design : Store samples in anhydrous environments (e.g., desiccators with silica gel) at 4°C. Use inert gas (N₂/Ar) purging in vials to minimize oxidative degradation. Test stability via accelerated aging studies (e.g., 40°C/75% relative humidity for 30 days) and monitor hydrolysis via pH shifts or free acid quantification .
  • Key Data : Hydrolysis rates correlate with ester bond lability; pH < 5 or > 9 accelerates degradation. Include stabilizers like antioxidants (e.g., BHT) in formulations for long-term studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE Requirements : Use nitrile gloves, chemical-resistant aprons, and NIOSH-approved P95 respirators if aerosolization occurs. Ensure fume hoods are operational during synthesis .
  • Emergency Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air. Note that acute toxicity data for this specific ester are limited, so extrapolate from propylene glycol derivatives (e.g., LD₅₀ values in rodents) .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection influence the esterification efficiency of this compound?

  • Methodological Approach : Compare acid-catalyzed (e.g., H₂SO₄) vs. enzymatic (e.g., lipase) synthesis. Use non-polar solvents (toluene) to shift equilibrium toward ester formation via azeotropic water removal. Monitor reaction kinetics via GC or FTIR .
  • Data Contradictions : Enzymatic methods may yield higher purity but require longer reaction times (48–72 hours). Acid catalysts risk sulfonation side reactions, complicating purification .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for propylene glycol esters?

  • Systematic Review : Conduct meta-analyses of in vitro studies (e.g., MTT assays on HepG2 cells) to identify confounding variables (e.g., solvent carriers like DMSO). Validate via in vivo models (e.g., rodent dermal exposure studies) .
  • Critical Analysis : Discrepancies often arise from concentration thresholds; establish NOAEL (No Observed Adverse Effect Level) using dose-response curves. Cross-reference with OECD Guidelines for Testing Chemicals .

Q. How can computational modeling predict the environmental fate of this compound?

  • Modeling Tools : Use EPI Suite™ to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and aquatic toxicity. Validate predictions with OECD 301F biodegradability tests .
  • Data Gaps : Current models lack parameters for ester-specific hydrolysis in marine environments. Conduct mesocosm studies to measure half-life in seawater under varying salinity and microbial loads .

Methodological Resources

  • Spectral Libraries : PubChem (CID 26468-86-0) and CAS Common Chemistry provide structural data .
  • Toxicity Benchmarks : Refer to ATSDR toxicological profiles for propylene glycol derivatives .
  • Synthesis Protocols : Adapt methods from peer-reviewed esterification studies in Green Chemistry or Organic Process Research & Development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.